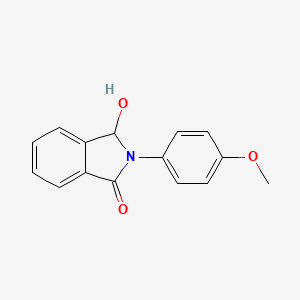
(2S,4S)-1-BENZYL 2-METHYL 4-FLUOROPYRROLIDINE-1,2-DICARBOXYLATE
Descripción general
Descripción
(2S,4S)-1-(Benzyloxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a benzyloxycarbonyl group, a fluorine atom, and a pyrrolidine ring, makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-1-BENZYL 2-METHYL 4-FLUOROPYRROLIDINE-1,2-DICARBOXYLATE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-4-fluoro-2-methylpyrrolidine and benzyl chloroformate.
Protection: The amino group of (S)-4-fluoro-2-methylpyrrolidine is protected using benzyl chloroformate to form the benzyloxycarbonyl derivative.
Coupling Reaction: The protected intermediate undergoes coupling with a suitable carboxylic acid derivative under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: (2S,4S)-1-(Benzyloxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce the deprotected amine.
Aplicaciones Científicas De Investigación
(2S,4S)-1-(Benzyloxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the development of enzyme inhibitors and receptor modulators.
Medicine: Plays a role in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (2S,4S)-1-BENZYL 2-METHYL 4-FLUOROPYRROLIDINE-1,2-DICARBOXYLATE involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active pyrrolidine derivative. This derivative can then interact with enzymes or receptors, modulating their activity and leading to the desired biological effect.
Comparación Con Compuestos Similares
- (2S,4R)-1-(Benzyloxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid
Comparison:
- Structural Differences: The position and nature of the protecting groups (benzyloxycarbonyl vs. tert-butoxycarbonyl) can influence the compound’s reactivity and stability.
- Reactivity: The presence of different protecting groups can affect the compound’s susceptibility to deprotection and subsequent reactions.
- Applications: While similar compounds may share some applications, the specific protecting group can make one compound more suitable for certain synthetic routes or biological targets.
Propiedades
Fórmula molecular |
C14H16FNO4 |
|---|---|
Peso molecular |
281.28 g/mol |
Nombre IUPAC |
1-O-benzyl 2-O-methyl 4-fluoropyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H16FNO4/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |
Clave InChI |
FDPGMTFRBRCTSR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl N-[(5-methyl-1H-indol-2-yl)carbonyl]leucinate](/img/structure/B8763751.png)

![5-(4-Nitrophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B8763765.png)





